molecular formula C14H20FNO B5020196 1-[3-(2-fluorophenoxy)propyl]piperidine

1-[3-(2-fluorophenoxy)propyl]piperidine

Cat. No. B5020196
M. Wt: 237.31 g/mol
InChI Key: JODOMTDMZBPPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(2-fluorophenoxy)propyl]piperidine” is a compound that contains a piperidine ring, which is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . This compound also contains a fluorophenoxy group, which is a phenyl ring with a fluorine atom and an ether linkage .


Molecular Structure Analysis

The molecular structure of “1-[3-(2-fluorophenoxy)propyl]piperidine” consists of a piperidine ring attached to a propyl group, which is further connected to a fluorophenoxy group . The exact structure can be represented by the SMILES string: FC1=C(OCCC2CNCCC2)C=CC=C1 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[3-(2-fluorophenoxy)propyl]piperidine” are not detailed in the retrieved sources, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

properties

IUPAC Name

1-[3-(2-fluorophenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-13-7-2-3-8-14(13)17-12-6-11-16-9-4-1-5-10-16/h2-3,7-8H,1,4-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODOMTDMZBPPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.